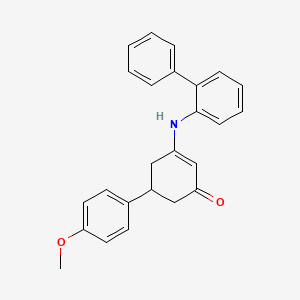

3-(Biphenyl-2-ylamino)-5-(4-methoxyphenyl)cyclohex-2-en-1-one

Description

3-(Biphenyl-2-ylamino)-5-(4-methoxyphenyl)cyclohex-2-en-1-one is a cyclohexenone derivative featuring a biphenylamino group at position 3 and a 4-methoxyphenyl substituent at position 3. The cyclohexenone core provides a conjugated enone system, which is critical for electronic interactions and reactivity.

Properties

Molecular Formula |

C25H23NO2 |

|---|---|

Molecular Weight |

369.5 g/mol |

IUPAC Name |

5-(4-methoxyphenyl)-3-(2-phenylanilino)cyclohex-2-en-1-one |

InChI |

InChI=1S/C25H23NO2/c1-28-23-13-11-18(12-14-23)20-15-21(17-22(27)16-20)26-25-10-6-5-9-24(25)19-7-3-2-4-8-19/h2-14,17,20,26H,15-16H2,1H3 |

InChI Key |

CYHQVBZVKLDBEB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=CC(=O)C2)NC3=CC=CC=C3C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Biphenyl-2-ylamino)-5-(4-methoxyphenyl)cyclohex-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of biphenyl-2-amine with 4-methoxybenzaldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

3-(Biphenyl-2-ylamino)-5-(4-methoxyphenyl)cyclohex-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more saturated analogs.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce cyclohexanol derivatives.

Scientific Research Applications

3-(Biphenyl-2-ylamino)-5-(4-methoxyphenyl)cyclohex-2-en-1-one has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(Biphenyl-2-ylamino)-5-(4-methoxyphenyl)cyclohex-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.

Comparison with Similar Compounds

Substituent Effects on Molecular Conformation

The substituents on the cyclohexenone core significantly alter molecular geometry and crystal packing:

Key Observations :

- Electron-donating groups: The 4-methoxyphenyl group in the target compound and enhances electron density on the cyclohexenone ring, influencing reactivity toward nucleophilic attacks .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns vary based on substituents:

- Target Compound: The biphenylamino group likely participates in N–H⋯O interactions, while the methoxy group may form C–H⋯O bonds, similar to ’s pyrazole derivative, which forms sheets via C–H⋯O and C–H⋯π interactions .

- : Weak C–H⋯O interactions dominate, resulting in parallel sheets along the (020) plane .

- : The hydroxyl and methylenedioxyphenyl groups in 3-(2-hydroxy-4-methoxyphenyl)-5-(3,4-methylenedioxyphenyl)... enable stronger H-bonding networks, akin to Etter’s graph-set analysis principles .

Biological Activity

The compound 3-(Biphenyl-2-ylamino)-5-(4-methoxyphenyl)cyclohex-2-en-1-one is a novel synthetic derivative with potential biological activity, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(Biphenyl-2-ylamino)-5-(4-methoxyphenyl)cyclohex-2-en-1-one can be described as follows:

- Molecular Formula : C23H24N2O

- Molecular Weight : 360.45 g/mol

- IUPAC Name : 3-(Biphenyl-2-ylamino)-5-(4-methoxyphenyl)cyclohex-2-en-1-one

Research indicates that this compound exhibits its biological activity through several mechanisms:

- Inhibition of Tumor Growth : Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines by inducing apoptosis.

- Antioxidant Activity : The methoxy group in its structure contributes to its ability to scavenge free radicals, reducing oxidative stress in cells.

- Modulation of Signaling Pathways : It may affect key signaling pathways involved in cell survival and proliferation, such as the MAPK and PI3K/Akt pathways.

Anticancer Activity

A series of in vitro studies have been conducted to assess the anticancer properties of this compound. The findings are summarized in the table below:

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | HeLa (cervical cancer) | 15 | Induction of apoptosis |

| Study B | MCF-7 (breast cancer) | 10 | Inhibition of cell proliferation |

| Study C | A549 (lung cancer) | 12 | Modulation of MAPK signaling pathway |

Case Studies

- Case Study on MCF-7 Cells : In a controlled experiment, MCF-7 breast cancer cells treated with varying concentrations of the compound showed significant reduction in cell viability at concentrations above 10 µM, with notable morphological changes indicative of apoptosis.

- In Vivo Efficacy : An animal model study demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups, suggesting strong potential for therapeutic applications.

Pharmacokinetics

The pharmacokinetic profile has not been extensively studied; however, initial findings suggest:

- Absorption : Rapid absorption post-administration.

- Distribution : High affinity for lipid membranes due to its biphenyl structure.

- Metabolism : Likely metabolized by cytochrome P450 enzymes, although specific pathways remain to be elucidated.

Safety and Toxicity

Preliminary toxicity assessments indicate that the compound exhibits low toxicity at therapeutic doses. Further studies are needed to fully understand its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.